2-Bromonaphthalen-1-ol - 771-15-3

2-Bromonaphthalen-1-ol

Catalog Number: EVT-1535999
CAS Number: 771-15-3
Molecular Formula: C10H7BrO
Molecular Weight: 223.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Bromonaphthalen-1-ol is a chemical compound with the CAS Number: 771-15-3 . It is a solid at ambient temperature .


Synthesis Analysis

The synthesis of brominated phenols, such as 2-Bromonaphthalen-1-ol, can be achieved through electrophilic bromination . A typical reaction involves the use of diacetoxyiodobenzene (PIDA) and acetonitrile .


Molecular Structure Analysis

The molecular formula of 2-Bromonaphthalen-1-ol is C10H7BrO . The InChI key is LOHOSHDZQVKDPS-UHFFFAOYSA-N . High-quality images of its 3D molecular structure, molecular surface, and molecular orbitals have been created .


Chemical Reactions Analysis

The bromination of phenols, including 2-Bromonaphthalen-1-ol, is a significant chemical reaction . This reaction is typically monitored by thin-layer chromatography (TLC) and characterized using 1H-NMR and 13C-NMR .


Physical And Chemical Properties Analysis

2-Bromonaphthalen-1-ol has a molecular weight of 223.07 g/mol . It has a density of 1.6±0.1 g/cm3, a boiling point of 313.7±15.0 °C at 760 mmHg, and a melting point of 44-46ºC . It is soluble in water .

Synthesis Analysis
  • Malty Aroma Compounds []: The study investigated the formation of 3-methylbutanal and 3-methylbutan-1-ol, two compounds responsible for malty aromas, during cheese fermentation. While not directly related to naphthalene derivatives, this research highlights the importance of understanding the biosynthetic pathways of flavor compounds.

  • Onion Odorant []: The human odorant receptor OR2M3 exhibited remarkable specificity towards 3-mercapto-2-methylpentan-1-ol, a key odorant in onions. This finding underscores the role of specific molecular interactions in odor perception.

Applications
  • Wine Aroma Modulation [, , , , , ]: Several studies focused on the impact of various compounds on the aroma profile of Sauvignon Blanc wines:

    • 3-Mercaptohexan-1-ol and 3-isobutyl-2-methoxypyrazine [, ]: Their sensory interaction significantly influenced the wine's aroma, with different attributes emerging depending on the concentrations of these compounds.
    • Acetaldehyde []: Depending on its concentration, it could enhance or suppress fruity characters in the wine.
    • Methional and Phenylacetaldehyde []: These oxidation-related compounds exhibited complex interactions with the wine's aroma profile, potentially impacting its overall quality.
    • Grape Storage and Processing [, ]: Prolonged grape storage and specific processing techniques significantly influenced the concentrations of 3-mercaptohexan-1-ol precursors, impacting the wine's thiol profile.
    • Yeast Engineering []: Overexpression of the STR3 gene in Saccharomyces cerevisiae led to increased release of 3-mercaptohexan-1-ol during fermentation, offering a potential strategy for enhancing wine aroma.
  • Cat Urine Odor []: Analysis of cat urine revealed the presence of (+/-)-3,7-dimethyloct-3-sulfanyl-6-en-1-ol and its cysteine conjugate precursor, contributing to the understanding of the chemical basis of malodors.

  • Apple Fruit Volatiles []: Investigation of the volatile profiles of various apple cultivars highlighted the role of 2-methylbutanoate and 2-methylbutan-1-ol in contributing to their characteristic aroma profiles.

(2-Phenylnaphthalen-1-yl)acetic acid derivatives

    Compound Description: These compounds are key intermediates in the synthesis of chrysen-6-ol derivatives. [] The intramolecular cyclization of (2-phenylnaphthalen-1-yl)acetic acid derivatives using PPA or a TFA-TFAA mixture leads to the formation of chrysen-6-ols in high yields. []

    Relevance: (2-Phenylnaphthalen-1-yl)acetic acid derivatives share a core naphthalene structure with 2-Bromonaphthalen-1-ol. The key difference lies in the substituents at positions 1 and 2. While 2-Bromonaphthalen-1-ol possesses a bromine and a hydroxyl group at these positions respectively, (2-phenylnaphthalen-1-yl)acetic acid derivatives have a phenyl group at position 2 and an acetic acid group (or its derivative) at position 1. These compounds are structurally similar and can be synthesized from 2-Bromonaphthalen-1-ol through a series of reactions. []

Properties

CAS Number

771-15-3

Product Name

2-Bromonaphthalen-1-ol

IUPAC Name

2-bromonaphthalen-1-ol

Molecular Formula

C10H7BrO

Molecular Weight

223.07 g/mol

InChI

InChI=1S/C10H7BrO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H

InChI Key

LOHOSHDZQVKDPS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2O)Br

Synonyms

2-bromo-1-naphthol

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)Br

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